molecular formula C7H7N3O B1315265 5-methoxy-1H-pyrazolo[3,4-c]pyridine CAS No. 76006-07-0

5-methoxy-1H-pyrazolo[3,4-c]pyridine

Cat. No. B1315265
CAS RN: 76006-07-0
M. Wt: 149.15 g/mol
InChI Key: YLHHBXAFEMTGOY-UHFFFAOYSA-N
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Description

Synthesis Analysis

These functionalization strategies emulate a hit-to-lead pathway and demonstrate the utility of pyrazolo[3,4-c]pyridines in fragment-based drug discovery (FBDD) .


Molecular Structure Analysis

The molecular formula of 5-methoxy-1H-pyrazolo[3,4-c]pyridine is C7H7N3O . It consists of a pyrazole ring fused with a pyridine ring, with a methoxy group (CH3O-) attached at the 5-position .


Chemical Reactions Analysis

The compound can undergo various reactions, including borylation, cross-coupling, and amination, leading to functionalized derivatives. For example, C-3 can be elaborated through tandem borylation and Suzuki–Miyaura cross-coupling reactions .

Scientific Research Applications

  • Pharmaceutical Research

    • The pyrazolo[3,4-c]pyridine core has begun to attract attention as a therapeutic agent due to its structural similarity to purine . Purine derivatives have a broad range of applications, as anti-inflammatory, anti-viral, and anti-cancer agents .
    • The synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds and how these compounds can be selectively elaborated along multiple growth-vectors has been described . Specifically, N-1 and N-2 are accessed through protection-group and N-alkylation reactions; C-3 through tandem borylation and Suzuki–Miyaura cross-coupling reactions; C-5 through Pd-catalysed Buchwald–Hartwig amination; and C-7 through selective metalation with TMPMgCl .
    • The results of this research demonstrate the utility of pyrazolo[3,4-c]pyridines to fragment-based drug discovery (FBDD) .
  • Materials Science

    • As a heterocyclic compound, 5-methoxy-1H-pyrazolo[3,4-c]pyridine has been used as a building block in the synthesis of various compounds. It has potential applications in materials science.
  • Fragment-Based Drug Discovery (FBDD)

    • The pyrazolo[3,4-c]pyridine core has begun to attract attention as a therapeutic agent due to its structural similarity to purine . This makes it valuable in FBDD, a major strategy for the development of new drug leads .
    • In FBDD, weakly binding small-molecules (fragments) are identified and subsequently elaborated into larger more potent lead compounds . Heterocyclic compounds like 5-methoxy-1H-pyrazolo[3,4-c]pyridine represent attractive starting points for FBDD due to their ability to engage with the target protein through a wide variety of intermolecular interactions .
    • The synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds and how these compounds can be selectively elaborated along multiple growth-vectors has been described . This demonstrates the utility of pyrazolo[3,4-c]pyridines to FBDD .
  • Agrochemicals

    • 5-methoxy-1H-pyrazolo[3,4-c]pyridine has been studied for its potential applications in agrochemicals. As a building block in the synthesis of various compounds, it could be used to develop new pesticides or fertilizers.
  • Photophysical Properties

    • Pyrazolo[3,4-c]pyridines can be used in the synthesis of polycyclic heterocycles using ketones as condensation partner . This could have applications in the study of photophysical properties, which is important in fields like photochemistry and photophysics .
  • Antibacterial Activity

    • Pyrazolo[3,4-d]pyrimidines, which can be synthesized from pyrazolo[3,4-c]pyridines, have been reported to have antibacterial activity . They have been tested against the Gram-positive bacterium S. aureus and the Gram-negative bacterium Escherichia coli .
  • Inhibitory Compounds

    • Carboxamide derivatives of 5-aminopyrazoles, which can be synthesized from pyrazolo[3,4-c]pyridines, have been evaluated as inhibitory compounds against succinate dehydrogenase .
  • Combinatorial Libraries

    • Pyrazolo[3,4-b]pyridines can be used to create combinatorial libraries, which are collections of systematically varied structures synthesized in a single process . This is often done through the Friedländer cyclocondensation of 4-formyl-functionalized 5-aminopyrazoles with various active methylene compounds .

properties

IUPAC Name

5-methoxy-1H-pyrazolo[3,4-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c1-11-7-2-5-3-9-10-6(5)4-8-7/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLHHBXAFEMTGOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C2C(=C1)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40506258
Record name 5-Methoxy-1H-pyrazolo[3,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40506258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methoxy-1H-pyrazolo[3,4-c]pyridine

CAS RN

76006-07-0
Record name 5-Methoxy-1H-pyrazolo[3,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40506258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
D Chapman, J Hurst - Journal of the Chemical Society, Perkin …, 1980 - pubs.rsc.org
A series of pyrazolo[3,4-c]pyridines has been prepared by nitrosation of 3-acetamido-4-methylpyridines and subsequent rearrangement and cyclisation of the N-acetyl-N-nitroso-…
Number of citations: 39 pubs.rsc.org
PE da Silva Junior, HIM Amin, AM Nauth… - …, 2018 - Wiley Online Library
Arylazo sulfones have been established as photoactive precursors in visible‐light photoreactions without any additional catalysts. The arylation of various (hetero) aromatic substrates …
PE da Silva Júniora, LCD Rezendea, JP Gimenesa…
Number of citations: 0

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